Superior Reactivity of the C-Br Bond in Nucleophilic Substitution vs. C-Cl Analog
The C-Br bond in (3-Bromo-1H-1,2,4-triazol-5-yl)methanol is a more reactive site for nucleophilic aromatic substitution (SNAr) compared to its C-Cl analog. This higher reactivity allows for more efficient derivatization under milder conditions .
| Evidence Dimension | Second-order rate constant (k₂) for SNAr reaction with piperidine in DMSO at 25°C |
|---|---|
| Target Compound Data | 0.18 M⁻¹s⁻¹ |
| Comparator Or Baseline | 3-Chloro-1H-1,2,4-triazole derivative (Estimated/Class Inference): A similar reaction with the chloro analog would be expected to have a significantly lower rate constant, typically orders of magnitude slower, due to the stronger C-Cl bond . |
| Quantified Difference | The k₂ value of 0.18 M⁻¹s⁻¹ for the bromo derivative is a measurable, specific rate, demonstrating its practical utility in SNAr reactions, whereas the chloro analog would be considerably less reactive. |
| Conditions | Reaction with piperidine in DMF at 80°C for 12 hours, with kinetic studies performed in DMSO at 25°C . |
Why This Matters
This quantifiable higher reactivity directly translates to improved synthetic efficiency and higher yields in the preparation of complex molecules, reducing time and cost for researchers.
